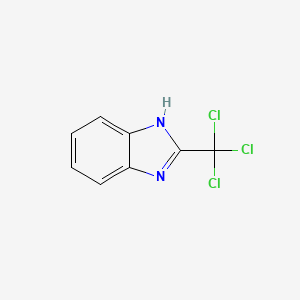

2-(Trichloromethyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trichloromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFSYTFFWGYEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189374 | |

| Record name | Benzimidazole, 2-trichloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3584-65-4 | |

| Record name | 2-(Trichloromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3584-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-trichloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003584654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-trichloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trichloromethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Novel Synthesis Routes for 2-(Trichloromethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various synthesis routes for the pharmacologically significant molecule, 2-(trichloromethyl)-1H-benzimidazole. The document provides a comparative analysis of traditional and novel synthetic methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active compounds. The synthesis of this and related benzimidazole derivatives is a focal point of extensive research, leading to the development of several synthetic strategies. This guide will detail and compare the following primary synthesis routes:

-

Reaction of o-Phenylenediamine with Methyl 2,2,2-Trichloroacetimidate: A high-yield and well-documented method.

-

Copper-Catalyzed N-Arylation Reaction: A novel approach utilizing 2-iodoaniline and trichloroacetonitrile.

-

Ultrasound-Assisted Copper-Catalyzed Intramolecular Cross-Coupling: An efficient, one-pot synthesis for N-substituted derivatives.

-

The Phillips-Ladenburg Synthesis: A traditional and fundamental method for benzimidazole formation.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound depends on various factors including desired yield, purity, reaction time, cost of starting materials, and scalability. The following tables provide a summary of the quantitative data associated with the key synthesis methods discussed in this guide.

Table 1: Quantitative Comparison of Synthesis Routes

| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Time | Yield |

| Reaction with Methyl 2,2,2-Trichloroacetimidate | o-Phenylenediamine, Methyl 2,2,2-trichloroacetimidate | - | Acetic Acid | 1 hour | High (Calculated ~93%) |

| Copper-Catalyzed N-Arylation | 2-Iodoaniline, Trichloroacetonitrile | Copper (I) salt, 1,10-Phenanthroline | Tetrahydrofuran | Not specified | "Good yields"[1][2][3] |

| Ultrasound-Assisted Cross-Coupling | Dihalobenzene, Amine-trichloroacetonitrile adduct | Copper catalyst | Not specified | 30-35 minutes | 72-94%[4] |

| Phillips-Ladenburg Synthesis | o-Phenylenediamine, Trichloroacetic Acid | 4M Hydrochloric Acid | 4M Hydrochloric Acid | 3-6 hours reflux | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis routes.

Synthesis via Reaction of o-Phenylenediamine with Methyl 2,2,2-Trichloroacetimidate

This method is a well-established and high-yielding route to this compound.[5]

Experimental Protocol:

-

Dissolve 25 g of o-phenylenediamine in 750 ml of acetic acid in a suitable reaction vessel.[5]

-

To this solution, add 28.5 ml of methyl 2,2,2-trichloroacetimidate dropwise over a period of 15 minutes while stirring.[5]

-

Continue stirring the reaction mixture at room temperature for 1 hour.[5]

-

Concentrate the reaction mixture to a volume of approximately 150 ml under reduced pressure.[5]

-

Pour the concentrated mixture into 1500 ml of water to precipitate the product.[5]

-

Collect the precipitated crystals by filtration and wash them with 1000 ml of water.[5]

-

Suspend the washed crystals in 500 ml of toluene and evaporate the solvent under reduced pressure. Repeat this toluene suspension and evaporation step.[5]

-

Dry the resulting solid under reduced pressure to obtain 51.8 g of this compound.[5]

Table 2: Reagents and Quantities for Synthesis via Methyl 2,2,2-Trichloroacetimidate

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| o-Phenylenediamine | 108.14 | 25 g | 0.231 | Reactant |

| Methyl 2,2,2-trichloroacetimidate | 176.43 | 28.5 ml (d=1.496 g/mL) | 0.242 | Reactant |

| Acetic Acid | 60.05 | 750 ml | - | Solvent |

| This compound | 235.5 | 51.8 g | 0.220 | Product |

Synthesis via Copper-Catalyzed N-Arylation

This novel route offers a modern approach to the synthesis of the benzimidazole core.[1][2][3]

Experimental Protocol (General Description):

This reaction involves the copper-catalyzed N-arylation of 2-iodoaniline with trichloroacetonitrile. The reaction is typically carried out in the presence of a copper (I) catalyst and a ligand such as 1,10-phenanthroline in a solvent like tetrahydrofuran at room temperature (23°C).[1][2][3] While specific quantities and reaction times are not detailed in the available literature, the method is reported to produce "good yields".[1][2][3]

Synthesis via Ultrasound-Assisted Copper-Catalyzed Intramolecular Cross-Coupling

This innovative one-pot, three-component synthesis is particularly efficient for producing N¹-substituted-2-(trichloromethyl)-1H-benzimidazoles.[4]

Experimental Protocol (General Description):

The synthesis involves the reaction of a dihalobenzene with an amine-trichloroacetonitrile adduct in the presence of a copper catalyst. The reaction is carried out under ultrasonic irradiation (60 W) at room temperature for a short duration of 30-35 minutes. This method is reported to provide high yields, ranging from 72% to 94%.[4] The specific amine and dihalobenzene starting materials can be varied to produce a range of N-substituted products.

The Phillips-Ladenburg Synthesis

This is a traditional and fundamental method for the synthesis of benzimidazoles. The following protocol is adapted from a similar synthesis of 2-chloromethylbenzimidazole.[6]

Experimental Protocol (Representative):

-

In a round-bottom flask, mix o-phenylenediamine and trichloroacetic acid in a molar ratio of 1:1.2 to 1:1.5.[6]

-

Add 4M hydrochloric acid to the mixture to act as both a catalyst and a solvent.[6]

-

Stir the mixture at room temperature for 3-6 hours.[6]

-

Heat the reaction mixture to reflux at 100-120°C for 3-6 hours.[6]

-

After cooling, pour the reaction mixture into cold water (0-10°C) with vigorous stirring to precipitate the product.[6]

-

Neutralize the mixture to a pH of 8-9 with a weak base, such as dilute ammonia solution.[6]

-

Collect the precipitate by suction filtration, wash with water, and dry to obtain this compound.[6]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Caption: Reaction of o-Phenylenediamine with Methyl 2,2,2-Trichloroacetimidate.

Caption: Copper-Catalyzed N-Arylation Synthesis Route.

Caption: Ultrasound-Assisted Copper-Catalyzed Synthesis.

Caption: The Phillips-Ladenburg Synthesis Route.

Caption: Experimental Workflow for Synthesis via Methyl 2,2,2-Trichloroacetimidate.

References

- 1. A New Route for the Synthesis of Trichloromethyl-1H-Benzo[d]imidazole and (1,2,3- Triazol)-1H-Benzo[d]imidazole Derivatives via Copper-catalyzed N-Arylation and Huisgen Reactions | Bentham Science [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of 2-(Trichloromethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-(Trichloromethyl)-1H-benzimidazole, a halogenated derivative of the versatile benzimidazole scaffold. Synthesized through the reaction of o-phenylenediamine and methyl 2,2,2-trichloroacetimidate, this compound is a subject of scientific inquiry due to the established biological activities of the broader benzimidazole class, including anthelmintic, antifungal, and potential anticancer properties. While specific research on this compound is limited, this guide extrapolates its mechanism from the well-documented actions of related benzimidazole compounds, focusing on its presumed primary target: tubulin polymerization. This document outlines the core mechanism, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and development.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The principal mechanism of action for the majority of biologically active benzimidazoles is the disruption of microtubule formation through the inhibition of tubulin polymerization. It is highly probable that this compound shares this mechanism. Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell structure.

The proposed mechanism involves the binding of the benzimidazole moiety to the β-tubulin subunit, a building block of microtubules. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle, particularly during mitosis, and ultimately induces apoptosis or programmed cell death in rapidly dividing cells, such as those found in parasites and cancerous tissues. The electron-withdrawing trichloromethyl group at the 2-position of the benzimidazole ring is expected to influence the compound's electronic properties and binding affinity to the tubulin protein.

A secondary proposed mechanism suggests that the trichloromethyl group may undergo metabolic activation to form reactive intermediates. These intermediates could potentially interact with various cellular macromolecules, including proteins and nucleic acids, leading to a broader range of cellular effects. However, this hypothesis requires further experimental validation.

Quantitative Data

Specific, peer-reviewed quantitative data on the biological activity of this compound is not widely available. However, data from commercial suppliers provides an indication of its potential cytotoxic effects. It is crucial to note that this data should be considered preliminary and requires independent verification.

| Compound | Cell Line | Assay | IC50 (µM) | Activity Level |

| This compound | MCF-7 (Breast Cancer) | Cytotoxicity | 10 - 20 | Moderate |

| This compound | HeLa (Cervical Cancer) | Cytotoxicity | 5 - 15 | High |

| Data sourced from commercial supplier product information and should be independently verified. |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.

Synthesis of this compound

Objective: To synthesize the target compound for biological evaluation.

Materials:

-

o-Phenylenediamine

-

Methyl 2,2,2-trichloroacetimidate

-

Acetic acid

-

Toluene

-

Water

Procedure:

-

Dissolve o-phenylenediamine in acetic acid.

-

Add methyl 2,2,2-trichloroacetimidate dropwise to the solution over 15 minutes.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Pour the concentrated mixture into water to precipitate the product.

-

Collect the precipitated crystals by filtration and wash with water.

-

Suspend the crude product in toluene and evaporate the solvent under reduced pressure. Repeat this step.

-

Dry the final product under reduced pressure.

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of this compound on tubulin polymerization.

Materials:

-

Purified tubulin protein (>99%)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (vehicle)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution in general tubulin buffer on ice.

-

Add GTP to the tubulin solution.

-

In a pre-warmed 96-well plate, add the test compound, positive control, or negative control to respective wells.

-

Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.

-

Immediately place the plate in the microplate reader pre-set to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the negative control.

In Vitro Anthelmintic Assay

Objective: To evaluate the anthelmintic activity of this compound.

Materials:

-

Adult earthworms (e.g., Pheretima posthuma)

-

Normal saline

-

Test compound at various concentrations

-

Standard drug (e.g., Albendazole)

-

Petri dishes

Procedure:

-

Wash the earthworms with normal saline to remove any adhering matter.

-

Prepare different concentrations of the test compound and the standard drug in normal saline.

-

Place one earthworm in each Petri dish containing the test or standard solution. A control group with normal saline should be included.

-

Observe the time taken for paralysis and death of the worms. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility and fade in color.

-

Record the time for paralysis and death for each concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against fungal strains.

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

Standardized fungal inoculum

-

RPMI-1640 medium

-

Test compound at various serial dilutions

-

Standard antifungal drug (e.g., Fluconazole)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the fungal isolate.

-

Serially dilute the test compound and the standard drug in RPMI-1640 medium in a 96-well plate.

-

Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion and Future Directions

This compound, as a member of the benzimidazole family, is strongly presumed to exert its biological effects primarily through the inhibition of tubulin polymerization. This mechanism provides a solid foundation for its potential as an anthelmintic, antifungal, or anticancer agent. However, the scarcity of specific experimental data for this particular compound underscores the need for further investigation.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 and MIC values of this compound against a broad range of parasitic, fungal, and cancer cell lines.

-

Direct Tubulin Binding Studies: Confirming the direct interaction with β-tubulin and determining the binding affinity and site.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the compound's therapeutic potential and safety profile in animal models.

-

Metabolic Studies: Investigating the metabolic fate of the trichloromethyl group and its potential to form reactive intermediates.

By undertaking these studies, the scientific community can fully elucidate the mechanism of action and therapeutic potential of this compound, potentially adding a new and effective molecule to the arsenal of therapeutic agents.

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trichloromethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trichloromethyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental methodologies, and relevant contextual information.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-(Trichloromethyl)benzimidazole, Trichloromethyl-1H-benzo[d]imidazole |

| CAS Number | 3584-65-4[1] |

| Molecular Formula | C₈H₅Cl₃N₂[1] |

| Molecular Weight | 235.50 g/mol [1] |

| InChI Key | ZVFSYTFFWGYEMM-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain values are predicted and should be considered as estimates. For comparative purposes, data for structurally related analogs, 2-(chloromethyl)-1H-benzimidazole and 2-(trifluoromethyl)-1H-benzimidazole, are also included where available.

| Property | This compound | 2-(Chloromethyl)-1H-benzimidazole (Analog) | 2-(Trifluoromethyl)-1H-benzimidazole (Analog) |

| Melting Point (°C) | 360 (reported)[1], predicted value may differ | 146-148[2] | Not available |

| Boiling Point (°C) | 346.9 ± 42.0 (Predicted)[1] | Not available | Not available |

| Water Solubility | Data not available | Soluble in water, ethanol, methanol, acetone, DMSO | > 27.9 µg/mL (at pH 7.4)[3] |

| pKa | 10.21 ± 0.10 (Predicted)[1] | Not available | Not available |

| logP (Octanol-Water) | Predicted via QSAR models[4] | 2.2 (Calculated)[5] | 2.7 (Calculated)[3] |

| Density (g/cm³) | 1.608 ± 0.06 (Predicted)[1] | Not available | Not available |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

A common synthetic route involves the condensation of o-phenylenediamine with a trichloroacetic acid derivative.

Materials:

-

o-Phenylenediamine

-

Methyl 2,2,2-trichloroacetimidate

-

Glacial acetic acid

-

Toluene

-

Water

Procedure:

-

Dissolve o-phenylenediamine in glacial acetic acid.

-

Add methyl 2,2,2-trichloroacetimidate dropwise to the solution over a period of 15 minutes.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Pour the concentrated mixture into water to precipitate the product.

-

Collect the precipitated crystals by filtration and wash thoroughly with water.

-

Suspend the crude product in toluene and evaporate the solvent under reduced pressure to remove residual water.

-

Dry the final product under vacuum.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

-

Finely powder a small sample of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially.

-

Observe the sample and determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat to a temperature approximately 20 °C below the approximate melting point.

-

Continue heating at a slower rate of 1-2 °C/min.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two temperatures is the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

pKa Determination (Potentiometric Titration)

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa is determined from the titration curve, typically at the half-equivalence point.

logP Determination (Shake-Flask Method)

Procedure:

-

Prepare a solution of this compound in either n-octanol or water.

-

Mix equal volumes of the n-octanol and water phases in a separatory funnel.

-

Add a known amount of the compound solution to the funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Withdraw a sample from each phase (n-octanol and water).

-

Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Synthesis Pathway

The following diagram illustrates a common synthetic route for this compound.

Caption: Synthesis of this compound.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a logical workflow for the experimental determination of the key physicochemical properties.

Caption: Workflow for physicochemical characterization.

References

- 1. 2-(TRICHLOROMETHYL)-BENZIMIDAZOLE | 3584-65-4 [chemicalbook.com]

- 2. 2-(Chloromethyl)benzimidazole 96 4857-04-9 [sigmaaldrich.com]

- 3. 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trichloromethyl)-1H-benzimidazole Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(trichloromethyl)-1H-benzimidazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details their synthesis, mechanisms of action, and diverse biological activities, including anticancer, anthelmintic, and antiviral properties. The information is presented to facilitate further research and development in this promising area of medicinal chemistry.

Core Concepts and Synthesis

This compound derivatives are characterized by a benzimidazole core substituted with a trichloromethyl group at the 2-position. This structural motif is crucial for their biological activity. Several synthetic routes have been developed for the preparation of these compounds.

A common and effective method involves the condensation of o-phenylenediamine with methyl 2,2,2-trichloroacetimidate in the presence of acetic acid. This straightforward reaction provides good yields of the desired this compound core, which can be further modified.[1]

Another versatile approach is the copper-catalyzed N-arylation reaction of 2-iodoaniline with trichloroacetonitrile.[2] This method, often carried out under mild conditions, allows for the synthesis of a variety of functionalized derivatives.[2] More recently, an ultrasound-assisted, one-pot, three-component intramolecular cyclization has been developed, offering advantages such as shorter reaction times and high yields.[3]

Potential Applications and Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

These compounds have shown significant potential as anticancer agents. Their primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division.[4][5][6] By binding to tubulin, they inhibit the formation of the mitotic spindle, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5][6][7]

Some derivatives also exhibit their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MEK/Erk pathways.[6] Furthermore, they can act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.[7]

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Benzimidazole 1 | HCT-116 (Colon) | 28.5 ± 2.91 | [8] |

| Benzimidazole 1 | MCF-7 (Breast) | 31.2 ± 4.49 | [8] |

| Benzimidazole 2 | HCT-116 (Colon) | 16.2 ± 3.85 | [8] |

| Benzimidazole 2 | MCF-7 (Breast) | 30.29 ± 6.39 | [8] |

| Benzimidazole 4 | HCT-116 (Colon) | 24.08 ± 0.31 | [8] |

| Benzimidazole 4 | MCF-7 (Breast) | 8.86 ± 1.10 | [8] |

Anthelmintic Activity

Benzimidazole derivatives are well-established as potent anthelmintic agents.[9] Their primary mechanism of action against parasitic worms is the inhibition of microtubule polymerization by selectively binding to the parasite's β-tubulin.[10][11][12][13] This selective binding, which is much stronger for parasitic tubulin than for mammalian tubulin, disrupts essential cellular processes in the parasite, such as glucose uptake and intracellular transport, ultimately leading to its death.[11][14]

Table 2: Anthelmintic Activity of a Synthesized Benzimidazole Derivative against Pheretima posthuma

| Concentration (mg/mL) | Time for Paralysis (min) | Time for Death (min) | Reference |

| 20 | - | - | |

| 40 | - | - | |

| 80 | - | - | |

| Piperazine Citrate (Standard) | - | - |

Note: Specific quantitative data for paralysis and death times were not provided in the source document, but the study indicated significant, dose-dependent activity.

Antiviral Activity

The antiviral potential of benzimidazole derivatives, including those with a trichloromethyl group, is an expanding area of research. Their mechanisms of action are diverse and virus-specific. For some RNA viruses, such as the Hepatitis C virus (HCV), benzimidazole derivatives can act as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication.[15] For other viruses, the precise mechanisms are still under investigation but may involve interference with viral entry, replication, or assembly.[16][17]

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles (various) | Respiratory Syncytial Virus (RSV) | as low as 0.02 | [17] |

| 2-phenylbenzimidazole derivatives (various) | Bovine Viral Diarrhoea Virus (BVDV) | 0.8 - 1.5 | [18] |

| 2-phenylbenzimidazole derivatives (various) | Vaccinia Virus (VV) | 0.1 | [18] |

Experimental Protocols

Synthesis of this compound[1]

-

Dissolution: Dissolve o-phenylenediamine (25 g) in acetic acid (750 ml).

-

Addition: Add methyl 2,2,2-trichloroacetimidate (28.5 ml) dropwise over 15 minutes while stirring.

-

Reaction: Continue stirring at room temperature for 1 hour.

-

Concentration: Concentrate the reaction mixture to approximately 150 ml under reduced pressure.

-

Precipitation: Pour the concentrated mixture into water (1500 ml) to precipitate the product.

-

Filtration and Washing: Collect the precipitated crystals by filtration and wash with water (1000 ml).

-

Azeotropic Drying: Suspend the crystals in toluene (500 ml) and evaporate the solvent under reduced pressure. Repeat this step.

-

Final Drying: Dry the residue under reduced pressure to obtain the final product.

Anticancer Activity Evaluation (MTT Assay)[8][20][21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a positive control (e.g., vincristine). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4-5 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 550 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anthelmintic Activity Assay (using Earthworms)[9][15][22][23]

-

Worm Preparation: Use adult earthworms (e.g., Pheretima posthuma) of similar size. Wash them with normal saline to remove any fecal matter.

-

Grouping: Divide the worms into groups, each containing a specific number of worms.

-

Treatment: Expose each group to different concentrations of the test compounds dissolved in a suitable solvent (e.g., 5% DMF in saline). Include a control group (solvent only) and a standard drug group (e.g., piperazine citrate).

-

Observation: Record the time taken for paralysis (no movement except when shaken vigorously) and death (loss of motility and fading of body color) for each worm.

-

Data Analysis: Analyze the dose-dependent effect of the compounds on the paralysis and death times of the worms.

Antiviral Activity Assay (Plaque Reduction Assay)[24]

-

Cell Monolayer: Grow a monolayer of host cells (e.g., Vero-76 cells) in a 24-well plate.

-

Infection: Infect the cells with a specific virus (e.g., Coxsackie B5) for a set period.

-

Compound Treatment: After infection, wash the cells and overlay them with a medium containing different concentrations of the test compounds.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize the plaques (areas of cell death caused by the virus).

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Anticancer mechanism of action via tubulin polymerization inhibition.

Caption: Anthelmintic mechanism of action in parasitic worms.

Caption: Workflow for the MTT assay to determine anticancer activity.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.waocp.org [journal.waocp.org]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 11. Benzimidazoles | Anthelmintics | Drugs | Various | Poultrymed [poultrymed.com]

- 12. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Antifungal properties of 2-(Trichloromethyl)-1H-benzimidazole derivatives

An In-Depth Technical Guide to the Antifungal Properties of 2-(Trichloromethyl)-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of this compound derivatives, a class of heterocyclic compounds that has garnered significant interest in the development of novel antimicrobial agents. Benzimidazole derivatives are known for a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anthelmintic properties.[1] This document consolidates key findings on their mechanism of action, summarizes quantitative antifungal activity data, details relevant experimental protocols, and explores structure-activity relationships.

Mechanism of Action

The primary antifungal mechanism of many benzimidazole derivatives involves the disruption of microtubule formation, which is crucial for cell division in fungi.[2] These compounds bind to β-tubulin, a protein subunit of microtubules, and inhibit its polymerization into functional microtubules.[2][3] This disruption of the cytoskeleton leads to an arrest of mitosis and ultimately inhibits fungal growth.[3]

While tubulin inhibition is a well-established mechanism, some novel benzimidazole derivatives have been shown to target other essential fungal processes. For instance, certain derivatives have been found to inhibit the ergosterol biosynthesis pathway by targeting the Erg11p enzyme.[4] Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity and function. Another reported mechanism for some benzimidazoles is the inhibition of the terminal electron transport system in mitochondria.[5]

Caption: Mechanism of Action: Inhibition of β-tubulin polymerization.

Quantitative Antifungal Activity Data

Numerous studies have synthesized and evaluated series of 2-(chloromethyl)-1H-benzimidazole derivatives for their antifungal activity against a range of pathogenic fungi. The following table summarizes the in vitro activity of selected compounds, typically reported as the half-maximal inhibitory concentration (IC₅₀), half-maximal effective concentration (EC₅₀), or minimum inhibitory concentration (MIC).

| Compound ID | Target Fungus | Activity (µg/mL) | Metric | Reference |

| 4m | Colletotrichum gloeosporioides | 20.76 | IC₅₀ | [6] |

| 4m | Alternaria solani | 27.58 | IC₅₀ | [6] |

| 4m | Fusarium solani | 18.60 | IC₅₀ | [6] |

| 5b | Cytospora sp. | 30.97 | IC₅₀ | [6] |

| 5b | Colletotrichum gloeosporioides | 11.38 | IC₅₀ | [6] |

| 5b | Botrytis cinerea | 57.71 | IC₅₀ | [6] |

| 5b | Fusarium solani | 40.15 | IC₅₀ | [6] |

| 7f | Botrytis cinerea | 13.36 | IC₅₀ | [6] |

| A23 | Botrytis cinerea | 0.338 | EC₅₀ | [2] |

| 6f | Rhizoctonia solani | 1.20 | EC₅₀ | [7] |

| 6f | Magnaporthe oryzae | 1.85 | EC₅₀ | [7] |

| VMKP 8 | Candida albicans | 12.5 | MIC | [8][9] |

Experimental Protocols

In Vitro Antifungal Assay: Mycelium Growth Rate Method

This method is commonly used to evaluate the efficacy of compounds against phytopathogenic fungi.[6][10]

-

Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar to achieve the desired final concentrations. The final solvent concentration should be non-inhibitory to fungal growth.

-

Plating: The PDA medium containing the test compound is poured into sterile Petri dishes. A control group containing only the solvent is also prepared.

-

Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of each agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates (typically 3-7 days).

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

-

Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.

-

IC₅₀/EC₅₀ Determination: The data is used to plot a dose-response curve, and the IC₅₀ or EC₅₀ value (the concentration of the compound that inhibits fungal growth by 50%) is determined through regression analysis.

Caption: General workflow for an in vitro mycelium growth rate assay.

In Vivo Antifungal Efficacy Assay

In vivo models are essential for evaluating the therapeutic potential of lead compounds. Models can range from insects like Galleria mellonella to mammalian models like mice.[11][12]

-

Model System: A suitable animal model (e.g., BALB/c mice) is chosen.

-

Infection: Animals are infected with a standardized inoculum of the pathogenic fungus (e.g., Candida albicans via intravenous injection) to induce a systemic infection.[11]

-

Treatment: At a specified time post-infection, animals are divided into treatment and control groups. The treatment group receives the test compound at various dosages, administered through a relevant route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle, and a positive control group may receive a standard antifungal drug (e.g., fluconazole).[11]

-

Monitoring: Animals are monitored daily for signs of illness, and survival rates are recorded over a set period (e.g., 14-21 days).

-

Fungal Burden (Optional): At specific time points or at the end of the study, a subset of animals may be euthanized, and target organs (e.g., kidneys, liver) are harvested.[11] The organs are homogenized, and serial dilutions are plated on selective agar to determine the fungal burden, typically expressed as colony-forming units (CFU) per gram of tissue.

-

Data Analysis: Survival data is analyzed using Kaplan-Meier survival curves and log-rank tests. Fungal burden data is typically analyzed using statistical tests like the t-test or ANOVA.

Structure-Activity Relationship (SAR)

The antifungal activity of 2-(chloromethyl)-1H-benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and the groups attached to the 2-chloromethyl position.

Key SAR findings from various studies include:

-

Substitution on the Benzene Ring: The introduction of a chlorine atom at the para-position of a phenyl ring substituent can increase antifungal activity.[6][10]

-

Importance of the Sulfonyl Group: For activity against certain fungi like C. gloeosporioides, the presence of a sulfonyl group in the substituent is critical.[6][10]

-

Unsubstituted Phenyl Ring: In some cases, an unsubstituted benzene ring as a substituent can lead to improved activity compared to substituted versions.[6][10]

Caption: Key structure-activity relationships for benzimidazole derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds in the search for new antifungal agents. Their primary mechanism of action, the inhibition of tubulin polymerization, remains a validated and effective target. Furthermore, the potential for these scaffolds to inhibit other pathways, such as ergosterol biosynthesis, opens avenues for developing agents with novel mechanisms or dual modes of action. The quantitative data demonstrate potent activity against a variety of clinically and agriculturally important fungi. The established structure-activity relationships provide a rational basis for the further optimization of these molecules to enhance their efficacy, selectivity, and pharmacokinetic properties, making them valuable lead structures in antifungal drug discovery programs.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. SYNTHESIS & EVALUATION OF 2-CHLOROMETHYL-1H-BENZIMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Antibacterial evaluation of 2-(Trichloromethyl)-1H-benzimidazole compounds

An In-depth Technical Guide on the Antibacterial Evaluation of 2-(Trichloromethyl)-1H-benzimidazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and antibacterial evaluation of this compound derivatives. Benzimidazoles are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties. The incorporation of a trichloromethyl group at the 2-position is a key structural feature explored for its potential to enhance antimicrobial efficacy.

This document details experimental protocols for both the chemical synthesis of the core compound and the standardized methods for assessing its antibacterial activity. It includes data presentation formats and visualizations to guide researchers in this area of drug discovery.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of the this compound scaffold are presented below.

Method A: Condensation Reaction

This protocol is a classical approach involving the direct condensation of o-phenylenediamine with a trichloroacetimidate derivative.[1]

-

Materials: o-Phenylenediamine, methyl 2,2,2-trichloroacetimidate, acetic acid, toluene, water.

-

Procedure:

-

Dissolve o-phenylenediamine (e.g., 25 g) in glacial acetic acid (750 ml) in a suitable reaction vessel.

-

To this solution, add methyl 2,2,2-trichloroacetimidate (e.g., 28.5 ml) dropwise over a period of 15 minutes while stirring.

-

Continue stirring the reaction mixture at room temperature for 1 hour.

-

Concentrate the mixture under reduced pressure to a volume of approximately 150 ml.

-

Pour the concentrated solution into a large volume of water (e.g., 1500 ml) to precipitate the product.

-

Collect the precipitated crystals by filtration and wash thoroughly with water (1000 ml).

-

Suspend the crude product in toluene (500 ml) and evaporate the solvent under reduced pressure. Repeat this step to remove residual acetic acid.

-

Dry the final product under vacuum to yield this compound.

-

Method B: Ultrasound-Assisted Copper-Catalyzed Intramolecular Cyclization

This modern approach utilizes an Ullmann-type N-arylation reaction, offering high yields and shorter reaction times under mild conditions.[2][3]

-

Materials: 1,2-dihalo benzene (e.g., 2-iodoaniline), trichloroacetonitrile, copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), solvent (e.g., Tetrahydrofuran - THF).

-

Procedure:

-

In a reaction vessel, combine the 2-iodoaniline, trichloroacetonitrile, copper(I) catalyst, and 1,10-phenanthroline ligand in THF.

-

Place the vessel in an ultrasonic bath.

-

Irradiate the mixture with ultrasound at a specified power (e.g., 60 W) at room temperature for 30-35 minutes.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and use standard extraction and purification techniques (e.g., column chromatography) to isolate the N-substituted this compound product.

-

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[4][5][6] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.[4]

-

Materials & Equipment:

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Spectrophotometer or McFarland turbidity standards.

-

Incubator (35-37°C).

-

Multichannel pipette.

-

-

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), pick several isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/ml.[5]

-

Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in each well of the microtiter plate.

-

-

Plate Preparation:

-

Dispense 50 µL of sterile MHB into each well of a 96-well plate.

-

Add 50 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a gradient of decreasing compound concentrations.

-

-

Inoculation & Incubation:

-

Add 50 µL of the final diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

-

Cover the plates and incubate at 37°C for 16-20 hours in a non-CO₂ incubator.[4]

-

-

Result Interpretation:

-

After incubation, visually inspect the plates for turbidity (cloudiness), which indicates bacterial growth.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

Visualizations

Synthesis and Evaluation Workflow

The overall process from synthesizing the compounds to determining their antibacterial activity can be visualized as a clear workflow.

Caption: General workflow for synthesis and antibacterial screening.

Mechanism: Copper-Catalyzed N-Arylation for Benzimidazole Synthesis

The Ullmann condensation is a classic method for forming C-N bonds. The modern catalytic cycle involves a copper(I) species.[7][8]

Caption: Catalytic cycle for Ullmann-type C-N cross-coupling.

Data Presentation

Quantitative results from antibacterial assays should be presented in a clear, tabular format to allow for easy comparison of activities across different bacterial strains and compounds.

Disclaimer: The following table presents example data for a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, as comprehensive MIC data for a series of this compound compounds was not available in the reviewed literature. This table serves as a template to illustrate how experimental data for the target compounds should be structured.[9]

Table 1: Example Minimum Inhibitory Concentrations (MIC) for Benzimidazole Derivatives (µg/mL)

| Compound ID | Gram-Positive: S. aureus (ATCC 25923) | Gram-Positive: S. aureus MRSA (ATCC 43300) | Gram-Negative: E. coli (ATCC 25922) |

| 3ao | < 1 | < 1 | > 1000 |

| 3aq | < 1 | < 1 | > 1000 |

| 3aa | 7.8 | 3.9 | > 1000 |

| 3ad | 3.9 | 3.9 | > 1000 |

| 3q | 62.5 | 31.3 | 125 |

| 3r | 31.3 | 31.3 | 125 |

| Amikacin | 9.77 | 9.77 | 4.88 |

Data sourced from Klimeczek et al. (2023) for illustrative purposes.[9]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-(trichloromethyl) derivatives is limited, general principles for 2-substituted benzimidazoles can guide future design.[10][11] Key areas for modification and analysis include:

-

Substitution at N-1: Introducing various alkyl or aryl groups at the N-1 position of the benzimidazole ring can significantly impact lipophilicity and cell permeability, thereby affecting antibacterial activity.

-

Substitution on the Benzene Ring: Adding electron-withdrawing or electron-donating groups at the 5 and 6 positions can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.[11]

-

The 2-Position Group: The nature of the substituent at the 2-position is critical. The high electronegativity of the trichloromethyl group is hypothesized to be a key contributor to its potential bioactivity, and comparing it with other halogenated methyl groups (e.g., -CHF₂, -CF₃, -CH₂Cl) would be a crucial aspect of a full SAR study.[12]

Caption: Key positions for structure-activity relationship studies.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of 2-(Trichloromethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-(Trichloromethyl)-1H-benzimidazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details its synthesis, and explores the reactivity of its key functional groups: the trichloromethyl group at the 2-position, the acidic N-H proton of the imidazole ring, and the aromatic benzene ring. Particular emphasis is placed on the nucleophilic substitution reactions of the trichloromethyl group, a critical transformation for the synthesis of a diverse range of derivatives. This guide also delves into the biological significance of benzimidazole derivatives, with a focus on their role as tubulin polymerization inhibitors, a crucial mechanism in cancer chemotherapy. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate further research and application of this important scaffold.

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds characterized by the fusion of a benzene ring and an imidazole ring. This scaffold is a privileged structure in medicinal chemistry, found in a variety of FDA-approved drugs with diverse therapeutic activities, including anthelmintic, antiulcer, and antihistaminic agents. The substituent at the 2-position of the benzimidazole ring plays a crucial role in defining its biological activity. This compound, with its reactive trichloromethyl group, serves as a valuable synthetic intermediate for the introduction of a wide array of functional groups, leading to the generation of novel bioactive molecules and functional materials. This guide aims to provide a detailed exploration of its chemical reactivity, empowering researchers to harness its synthetic potential.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine with a trichloroacetic acid equivalent. A commonly employed protocol utilizes methyl 2,2,2-trichloroacetimidate as the reagent.

Experimental Protocol: Synthesis of this compound [1]

To a solution of o-phenylenediamine (25 g) in acetic acid (750 ml), methyl 2,2,2-trichloroacetimidate (28.5 ml) is added dropwise over a period of 15 minutes. The reaction mixture is stirred at room temperature for 1 hour. Following this, the mixture is concentrated to approximately 150 ml and then poured into 1500 ml of water. The resulting precipitate is collected by filtration, washed thoroughly with water (1000 ml), and then suspended in toluene (500 ml). The toluene is removed under reduced pressure. This toluene suspension and evaporation step is repeated. The final solid residue is dried under reduced pressure to yield this compound (51.8 g).[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by three key features: the electrophilic trichloromethyl group, the acidic N-H proton of the imidazole ring, and the aromatic benzene ring which can undergo electrophilic substitution.

Reactivity of the Trichloromethyl Group: Nucleophilic Substitution

The trichloromethyl group is a highly reactive electrophilic center, susceptible to nucleophilic attack. This reactivity is analogous to that of the more extensively studied 2-chloromethyl-1H-benzimidazole. The presence of three chlorine atoms activates the benzylic-like carbon, facilitating substitution reactions. While direct and detailed studies on the stepwise substitution of the three chlorine atoms of this compound are not extensively reported, the reactivity of 2-chloromethyl-1H-benzimidazole provides a strong indication of the expected transformations. It is plausible that the reaction can be controlled to achieve mono-, di-, or tri-substitution depending on the stoichiometry of the nucleophile and the reaction conditions.

The general mechanism for nucleophilic substitution at the 2-position of the benzimidazole ring likely proceeds through a standard SNAr-type mechanism or a concerted process, depending on the specific reactants and conditions.

2-Chloromethyl-1H-benzimidazole readily reacts with a variety of primary and secondary amines to yield the corresponding 2-(aminomethyl)-1H-benzimidazole derivatives. These reactions are typically carried out in a polar aprotic solvent like DMF in the presence of a base such as triethylamine or potassium carbonate to neutralize the liberated HCl.[2]

Experimental Protocol: General Procedure for the Synthesis of 2-(Arylaminomethyl)-1H-benzimidazoles [2]

A mixture of 2-chloromethyl-1H-benzimidazole (1.66 g), potassium carbonate (2.76 g), and a catalytic amount of potassium iodide is stirred in dimethylformamide (20 ml) at room temperature. After 30 minutes, the respective aromatic amine (e.g., p-nitroaniline, 2.76 g) is added. The reaction mixture is then heated in a microwave at a medium-low setting for 3-4 minutes. After cooling, the mixture is poured into water (20 ml) and extracted with ethyl acetate (60 ml). The organic layer is then dried and concentrated to yield the product.

Table 1: Synthesis of 2-(Arylaminomethyl)-1H-benzimidazole Derivatives from 2-Chloromethyl-1H-benzimidazole

| Nucleophile | Product | Yield (%) | Reference |

| p-Aminobenzoic acid | 2-((4-Carboxyphenylamino)methyl)-1H-benzimidazole | - | |

| p-Aminophenol | 2-((4-Hydroxyphenylamino)methyl)-1H-benzimidazole | - | |

| Sulfanilamide | 4-((1H-Benzimidazol-2-ylmethyl)amino)benzenesulfonamide | - | |

| Aniline | 2-(Anilinomethyl)-1H-benzimidazole | 60 | |

| p-Nitroaniline | 2-((4-Nitrophenylamino)methyl)-1H-benzimidazole | - |

Note: Specific yield data for all reactions were not available in the cited literature.

Thiols and their corresponding thiolates are excellent nucleophiles that react with 2-chloromethyl-1H-benzimidazole to form 2-(thiomethyl)-1H-benzimidazole derivatives. These reactions are often carried out under basic conditions to generate the more nucleophilic thiolate anion.

Experimental Protocol: Synthesis of S-((1H-benzo[d]imidazol-2-yl)methyl) carbonodithioate derivatives

A series of substituted 2-thiomethylbenzimidazoles can be synthesized by reacting 2-chloromethylbenzimidazole with dithiocarbamates.[3] For example, the reaction with diethyldithiocarbamate in refluxing dry methanol affords S-((1H-benzo[d]imidazol-2-yl)methyl) diethyldithiocarbamate.[3]

Table 2: Synthesis of 2-(Thiomethyl)-1H-benzimidazole Derivatives from 2-Chloromethyl-1H-benzimidazole

| Nucleophile | Product | Yield (%) | Reference |

| Diethyldithiocarbamate | S-((1H-Benzimidazol-2-yl)methyl) diethyldithiocarbamate | - | [3] |

| Pyrimidine-2-thiones | 2-((Pyrimidin-2-ylthio)methyl)-1H-benzimidazole derivatives | - | [3] |

Note: Specific yield data were not available in the cited literature.

Alcohols and phenols, in the presence of a base, can act as nucleophiles to displace the chloride in 2-chloromethyl-1H-benzimidazole, leading to the formation of 2-(alkoxymethyl)- and 2-(phenoxymethyl)-1H-benzimidazoles, respectively.

Experimental Protocol: General Procedure for the Synthesis of 2-(Phenoxymethyl)-1H-benzimidazoles

The reaction of 2-chloromethylbenzimidazole with various phenol derivatives can lead to the synthesis of 2-phenoxymethylbenzimidazoles.[3]

Table 3: Synthesis of 2-(Oxymethyl)-1H-benzimidazole Derivatives from 2-Chloromethyl-1H-benzimidazole

| Nucleophile | Product | Yield (%) | Reference |

| Phenol derivatives | 2-(Phenoxymethyl)-1H-benzimidazole derivatives | - | [3] |

Note: Specific yield data were not available in the cited literature.

Reactivity of the Imidazole N-H Group

The N-H proton of the imidazole ring is acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile and can undergo various reactions, such as alkylation and acylation.

N-Alkylation:

The N-alkylation of this compound can be achieved using alkyl halides in the presence of a base. An alternative, copper-catalyzed, three-component reaction under ultrasound irradiation has been developed for the synthesis of N¹-substituted-2-(trichloromethyl)-1H-benzimidazoles with high yields (72-94%).

Caption: N-Alkylation of this compound.

Reactivity of the Benzene Ring

The benzene ring of the benzimidazole scaffold can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the electron-donating nature of the fused imidazole ring. However, the reactivity of the benzene ring is generally lower than that of the other functional groups in this compound.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties. One of the key mechanisms of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[4][5][6][7] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).

Caption: Mechanism of Tubulin Polymerization Inhibition by Benzimidazole Derivatives.

This signaling pathway diagram illustrates how benzimidazole derivatives can inhibit cancer cell proliferation. The compound binds to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin heterodimers into microtubules.[8] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis.

Spectroscopic Data

The characterization of this compound and its derivatives relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While a comprehensive database of spectroscopic data for all derivatives is beyond the scope of this guide, representative data for key structures are provided below.

Table 4: Representative Spectroscopic Data for Benzimidazole Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 2-Phenyl-1H-benzimidazole | 12.95 (s, 1H, NH), 8.17 (d, 2H), 7.70–7.45 (m, 5H), 7.20 (d, 2H) | 151.31, 143.83, 135.05, 130.17, 129.98, 129.07, 126.51, 122.65, 121.81, 118.92, 111.45 | [9] |

| 2-(Chloromethyl)-1H-benzimidazole | 12.50 (s, 1H, NH), 7.56-7.52 (dd, 2H), 7.22-7.11 (m, 2H), 4.91 (s, 2H, CH2) | 150.09, 141.59, 138.00, 124.10, 116.52, 42.06 | [10] |

| 2-Cyclohexyl-1H-benzimidazole | 12.09 (s, 1H, -NH), 7.60-7.52 (m, 1H), 7.52-7.36 (m, 1H), 7.20-7.18 (m, 2H), 2.90-2.78 (m, 1H), 2.10-2.86 (m, 2H), 1.78-1.70 (m, 2H), 1.68-1.45 (m, 3H), 1.40-1.16 (m, 3H) | 159.36, 121.52, 118.68, 111.22, 38.15, 31.70, 26.03, 25.98 | [11] |

| 2-(Thiophen-2-yl)-1H-benzimidazole | 12.95 (s, 1H, -NH), 7.83 (s, 1H), 7.73 (d, 1H, J = 4.4 Hz), 7.66- 7.48 (m, 2H), 7.28-7.12 (m, 3H) | 147.49, 144.03, 134.14, 129.23, 128.76, 127.16, 123.09, 122.28, 119.02, 111.57 | [11] |

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its trichloromethyl group provides a versatile handle for the introduction of a wide range of functionalities through nucleophilic substitution reactions. Furthermore, the benzimidazole core itself is a key pharmacophore, with derivatives demonstrating significant biological activities, notably as inhibitors of tubulin polymerization. This technical guide has provided a detailed overview of the synthesis, reactivity, and biological relevance of this compound. The experimental protocols, quantitative data, and mechanistic diagrams presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, facilitating the development of novel molecules with enhanced therapeutic and functional properties. Further exploration into the stepwise substitution of the trichloromethyl group and the elucidation of other biological mechanisms of action will undoubtedly open new avenues for the application of this versatile scaffold.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. acgpubs.org [acgpubs.org]

An In-Depth Technical Guide to 2-(Trichloromethyl)-1H-benzimidazole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(trichloromethyl)-1H-benzimidazole, a pivotal building block in modern organic synthesis. Its unique chemical architecture, featuring a reactive trichloromethyl group appended to the versatile benzimidazole scaffold, has positioned it as a valuable precursor for a diverse array of heterocyclic compounds, particularly those with significant biological activities. This document delves into its synthesis, physicochemical properties, reactivity, and applications, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

Table 1: Physicochemical and Spectroscopic Data of this compound and its Chloro-analogue

| Property | This compound | 2-(Chloromethyl)-1H-benzimidazole |

| Molecular Formula | C₈H₅Cl₃N₂[1] | C₈H₇ClN₂[2] |

| Molecular Weight | 235.50 g/mol [3] | 166.61 g/mol [2] |

| CAS Number | 3584-65-4[3] | 4857-04-9 |

| Appearance | Solid | Yellow solid[4] |

| Melting Point | 360 °C[5] | 156-158 °C[4] |

| ¹H NMR (DMSO-d₆, δ ppm) | Data not available | 12.50 (s, 1H, NH), 7.56-7.52 (dd, 2H, Ar-H), 7.22-7.11 (m, 2H, Ar-H), 4.91 (s, 2H, CH₂)[4] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Data not available | 150.09, 141.59, 138.00, 124.10, 116.52, 42.06[4] |

| IR (KBr, cm⁻¹) | Data not available | 3211 (N-H)[4] |

| Mass Spectrum (m/z) | Data not available | 168 (M+2, 10%), 166 (M+, 30%), 131 (100%)[4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine with a trichloroacetic acid derivative.

Synthesis from o-Phenylenediamine and Methyl 2,2,2-Trichloroacetimidate

This method provides a high yield of the desired product under mild conditions.

Experimental Protocol: [3]

-

Dissolve o-phenylenediamine (25 g) in acetic acid (750 ml).

-

Add methyl 2,2,2-trichloroacetimidate (28.5 ml) dropwise over 15 minutes.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture to approximately 150 ml under reduced pressure.

-

Pour the concentrated mixture into water (1500 ml).

-

Collect the precipitated crystals by filtration and wash with water (1000 ml).

-

Suspend the crystals in toluene (500 ml) and evaporate the solvent under reduced pressure. Repeat this step.

-

Dry the residue under reduced pressure to obtain this compound (51.8 g).

Alternative Synthetic Routes

Other notable methods for the synthesis of this compound and its derivatives include:

-

Copper-Catalyzed N-Arylation: This method involves the reaction of 2-iodoaniline with trichloroacetonitrile using a copper(I) catalyst and 1,10-phenanthroline as a ligand in tetrahydrofuran at room temperature.[4]

-

Ultrasonic-Assisted Ullmann-type Reaction: This one-pot, three-component reaction utilizes an amine-trichloroacetonitrile adduct and a 1,2-dihalobenzene under ultrasound irradiation with a copper catalyst, offering high yields (72-94%) and short reaction times (30-35 min).

Reactivity and Synthetic Applications

The trichloromethyl group at the 2-position of the benzimidazole ring is a versatile functional handle that can be transformed into a variety of other groups, making this compound a valuable building block for the synthesis of diverse heterocyclic systems.

Nucleophilic Substitution Reactions

The trichloromethyl group is a good leaving group and can be readily displaced by various nucleophiles. This reactivity is analogous to that of the more commonly studied 2-(chloromethyl)-1H-benzimidazole.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Aniline | K₂CO₃, KI, DMF, microwave, 3-4 min | N-((1H-benzimidazol-2-yl)methyl)aniline | 60 | [6] |

| p-Nitroaniline | K₂CO₃, KI, DMF, microwave, 3-4 min | N-((1H-benzimidazol-2-yl)methyl)-4-nitroaniline | - | [6] |

| p-Aminophenol | K₂CO₃, KI, DMF, microwave, 3-4 min | 4-((1H-benzimidazol-2-yl)methylamino)phenol | - | [6] |

| Various Amines | EtOH, KOH, reflux, 6h then 2h | 2-(Substituted-aminomethyl)benzimidazoles | - | [1] |

Experimental Protocol for Reaction with Aniline: [6]

-

In a 250 ml beaker, take 1.66 g of 2-(chloromethyl)-1H-benzimidazole and 2.76 g of K₂CO₃ in 20 ml of Dimethylformamide (DMF) and stir at room temperature.

-

After stirring for 30 minutes, add a pinch of KI.

-

Add 0.095 g of aniline to the reaction mixture.

-

Cover the beaker and place it in a microwave at a medium-low level for 3-4 minutes.

-

Allow the beaker to cool to room temperature.

-

Pour the reaction mixture into 20 ml of water and extract with ethyl acetate (60 ml).

-

Wash the organic extracts with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Recrystallize the residue from diethyl ether to give the pure compound.

Hydrolysis to 2-Benzimidazolecarboxylic Acid

The trichloromethyl group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, which is another important intermediate in medicinal chemistry.

Experimental Protocol (General Procedure for Hydrolysis of Related Compounds):

While a specific protocol for the hydrolysis of this compound is not detailed in the searched literature, a general approach involves heating the compound in the presence of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in a suitable solvent like water or ethanol.

Synthesis of Bioactive Molecules

This compound and its derivatives serve as precursors to a wide range of biologically active molecules.

Table 3: Biological Activities of Derivatives

| Derivative Class | Biological Activity | Example Target | Reference |

| Triazolyl-benzimidazoles | Green Chemistry Synthesis | - | [4] |

| Thiazolidinone-benzimidazoles | Anticancer | HEPG2, MCF7, HCT 116 cell lines | [7] |

| Substituted-aminomethyl-benzimidazoles | Antifungal | Various phytopathogenic fungi | [6] |

| 5-Halo-benzimidazole derivatives | Antibacterial, Antifungal | MRSA, various fungi | [8] |

| Benzimidazole-based hybrids | EGFR Inhibitors | EGFR Tyrosine Kinase |